1-Piperazinecarboxylic acid, 4-[6-[(3R,5S)-3,5-dimethyl-1-piperazinyl]-4-methyl-3-pyridinyl]-, 1,1-dimethylethyl ester, rel-
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Overview
Description
1-Piperazinecarboxylic acid, 4-[6-[(3R,5S)-3,5-dimethyl-1-piperazinyl]-4-methyl-3-pyridinyl]-, 1,1-dimethylethyl ester, rel- is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a piperazine ring and a pyridine moiety, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxylic acid, 4-[6-[(3R,5S)-3,5-dimethyl-1-piperazinyl]-4-methyl-3-pyridinyl]-, 1,1-dimethylethyl ester involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperazine Ring: This step involves the cyclization of appropriate diamines under controlled conditions.
Introduction of the Pyridine Moiety: This is achieved through a series of substitution reactions, where the pyridine ring is introduced into the piperazine framework.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilized for the initial formation of the piperazine ring.
Continuous Flow Reactors: Employed for the subsequent steps to enhance efficiency and scalability.
Purification: Involves crystallization and chromatography techniques to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-Piperazinecarboxylic acid, 4-[6-[(3R,5S)-3,5-dimethyl-1-piperazinyl]-4-methyl-3-pyridinyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and substituted piperazine derivatives .
Scientific Research Applications
1-Piperazinecarboxylic acid, 4-[6-[(3R,5S)-3,5-dimethyl-1-piperazinyl]-4-methyl-3-pyridinyl]-, 1,1-dimethylethyl ester has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and as a building block for various chemical products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring and pyridine moiety play crucial roles in binding to these targets, leading to modulation of their activity. The pathways involved include inhibition of enzyme activity and alteration of receptor signaling, which can result in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester
- 1-Piperazinecarboxylic acid, 4-(6-nitro-3-pyridinyl)-, 1,1-dimethylethyl ester
- 1-Piperazinecarboxylic acid, 4-(4-pyridinyl)-, 1,1-dimethylethyl ester
Uniqueness
1-Piperazinecarboxylic acid, 4-[6-[(3R,5S)-3,5-dimethyl-1-piperazinyl]-4-methyl-3-pyridinyl]-, 1,1-dimethylethyl ester stands out due to its specific stereochemistry and the presence of both piperazine and pyridine rings, which confer unique binding properties and reactivity compared to similar compounds .
Biological Activity
1-Piperazinecarboxylic acid, specifically the compound 4-[6-[(3R,5S)-3,5-dimethyl-1-piperazinyl]-4-methyl-3-pyridinyl]-, 1,1-dimethylethyl ester, rel- , is a synthetic derivative belonging to the piperazine class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The piperazine moiety is known for its versatility and ability to interact with various biological targets, making it a significant focus for drug development.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₉N₃
- Molecular Weight : 205.30 g/mol
- CAS Registry Number : 1033330-43-6
The structure includes a piperazine ring, which is essential for its biological activity. The stereochemistry of the (3R,5S) configuration is crucial as it influences receptor binding and selectivity.
Biological Activity Overview
-
Neurological Effects :
- Piperazine derivatives have shown potential as modulators of neurotransmitter receptors, particularly dopamine and serotonin receptors. This activity is relevant for treating psychiatric conditions such as depression and anxiety disorders .
- A study indicated that certain piperazine derivatives could enhance serotonin receptor activity, suggesting their application in developing antidepressant therapies .
-
Antimicrobial Properties :
- Research has demonstrated that piperazine-based compounds exhibit antimicrobial activity against various bacterial strains. This makes them candidates for developing new antibiotics, especially against resistant pathogens .
- A specific study highlighted the structure-activity relationship (SAR) of piperazine derivatives, indicating that modifications in their structure could enhance their efficacy against microbial infections .
- Material Science Applications :
Case Study 1: Antidepressant Activity
A study published in Bioorganic & Medicinal Chemistry evaluated a series of piperazine derivatives, including the compound . The findings suggested that modifications to the piperazine ring significantly affected binding affinity to serotonin receptors, leading to enhanced antidepressant-like effects in animal models .
Case Study 2: Antimicrobial Efficacy
In another research article from the Journal of Medicinal Chemistry, several piperazine derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that specific substitutions on the piperazine ring improved antibacterial activity, showcasing the potential of these compounds in antibiotic development .
Research Findings Summary Table
Properties
Molecular Formula |
C21H35N5O2 |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
tert-butyl 4-[6-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-4-methylpyridin-3-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C21H35N5O2/c1-15-11-19(26-13-16(2)23-17(3)14-26)22-12-18(15)24-7-9-25(10-8-24)20(27)28-21(4,5)6/h11-12,16-17,23H,7-10,13-14H2,1-6H3/t16-,17+ |
InChI Key |
JSZCMZGYOGFRCR-CALCHBBNSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1)C)C2=NC=C(C(=C2)C)N3CCN(CC3)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CN(CC(N1)C)C2=NC=C(C(=C2)C)N3CCN(CC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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